molecular formula C16H12N6O B3000335 (E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol CAS No. 487038-48-2

(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol

Cat. No.: B3000335
CAS No.: 487038-48-2
M. Wt: 304.313
InChI Key: OBNJAHDNGMXYCP-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol is a complex organic compound featuring a triazolophthalazine core linked to a phenol group via a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with the preparation of the triazolophthalazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

    Hydrazone Formation: The key step involves the formation of the hydrazone linkage. This is usually done by reacting the triazolophthalazine derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the hydrazone.

    Phenol Introduction: The final step involves the introduction of the phenol group. This can be achieved through a nucleophilic substitution reaction where the hydrazone intermediate reacts with a phenol derivative.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The hydrazone linkage can be reduced to hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated phenol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.

    Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The triazolophthalazine core is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Cancer Research:

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.

    Polymer Chemistry: It can be used as a monomer or a cross-linking agent in the production of specialized polymers.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The triazolophthalazine core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenol group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((2-(1,2,4-triazol-3-yl)hydrazono)methyl)phenol: Similar structure but lacks the phthalazine ring, resulting in different biological activity.

    4-((2-(1,2,4-triazol-3-yl)hydrazono)methyl)phenol: Another similar compound with variations in the triazole ring positioning.

Uniqueness

(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol is unique due to the presence of both the triazolophthalazine core and the phenol group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Biological Activity

The compound (E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol represents a novel class of triazolo-phthalazine derivatives with potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H14N6O. The structure includes a phenolic moiety linked to a triazolo-phthalazine unit through a hydrazone connection. The compound exhibits a molecular weight of 354.373 g/mol and is characterized by its unique pharmacophore that may confer specific biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from phthalic anhydride and hydrazine derivatives. The synthetic route often includes the formation of the triazolo ring followed by hydrazone formation with substituted phenols.

Antimicrobial Activity

Research has shown that derivatives of [1,2,4]triazolo[3,4-a]phthalazine exhibit significant antimicrobial properties. For instance, a series of synthesized phthalazine derivatives demonstrated inhibitory activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the triazole ring appears to enhance the antimicrobial efficacy.

Cardiovascular Effects

Inotropic activity has been assessed using isolated rabbit heart preparations. Certain derivatives exhibited improved left atrium stroke volume compared to traditional inotropic agents like milrinone . This suggests that this compound may have potential applications in heart failure management.

Case Studies

Several studies have highlighted the biological activities of triazolo-phthalazine derivatives:

  • Antimicrobial Evaluation : A study synthesized various triazolo-phthalazine derivatives and tested them against multiple bacterial strains. Results indicated that certain compounds had broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Inotropic Activity : In a comparative study with milrinone, one derivative showed a significant increase in stroke volume (12.02 ± 0.20%) at a concentration of 3×105 M3\times 10^{-5}\text{ M}, indicating enhanced cardiac performance .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibitory against Staphylococcus aureus
AntianxietyPotential modulation of CNS neurotransmitters
InotropicIncreased stroke volume compared to milrinone

Properties

IUPAC Name

4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c23-12-7-5-11(6-8-12)9-17-19-15-13-3-1-2-4-14(13)16-20-18-10-22(16)21-15/h1-10,23H,(H,19,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNJAHDNGMXYCP-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333318
Record name 4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726204
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

487038-48-2
Record name 4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.